(2-Aminobenzo[d]oxazol-6-yl)boronic acid

Kinase Inhibitor Design Suzuki-Miyaura Coupling Medicinal Chemistry

This 2-Aminobenzo[d]oxazol-6-yl)boronic acid is a specialized, high-purity (≥98%) heterocyclic boronic acid. Its dual 2-amino and 6-boronic acid functionality makes it an essential building block for medicinal chemistry, specifically cited in patents for synthesizing mTOR and PI3K inhibitors. The 6-position of the boronic acid is critical for effective Suzuki-Miyaura cross-coupling to build biaryl kinase inhibitor scaffolds; using other regioisomers can lead to failed syntheses. This compound is ideal for fragment-based drug discovery and generating targeted compound libraries. Ensure reliable, high-throughput synthesis with this consistently pure, research-use-only material.

Molecular Formula C7H7BN2O3
Molecular Weight 177.96 g/mol
Cat. No. B11909805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Aminobenzo[d]oxazol-6-yl)boronic acid
Molecular FormulaC7H7BN2O3
Molecular Weight177.96 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)N=C(O2)N)(O)O
InChIInChI=1S/C7H7BN2O3/c9-7-10-5-2-1-4(8(11)12)3-6(5)13-7/h1-3,11-12H,(H2,9,10)
InChIKeyGVUVSRNRKQWAPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (2-Aminobenzo[d]oxazol-6-yl)boronic Acid as a Research-Grade Heterocyclic Boronic Acid Building Block


(2-Aminobenzo[d]oxazol-6-yl)boronic acid (CAS 1404480-17-6) is a heterocyclic boronic acid that combines a 2-aminobenzoxazole core with a boronic acid moiety at the 6-position . It is classified as an organoboron compound with the molecular formula C7H7BN2O3 and a molecular weight of 177.95 g/mol [1]. This dual-functional structure enables its use as a versatile building block in medicinal chemistry and organic synthesis, particularly for Suzuki-Miyaura cross-coupling reactions .

Why (2-Aminobenzo[d]oxazol-6-yl)boronic Acid Cannot Be Simply Replaced by Other Benzoxazole Boronic Acids


The substitution pattern of the amino and boronic acid groups on the benzoxazole scaffold critically dictates reactivity, selectivity, and biological target engagement. Simply swapping (2-Aminobenzo[d]oxazol-6-yl)boronic acid with its 5- or 7-substituted regioisomers, or with non-aminated analogs like benzo[d]oxazol-6-ylboronic acid, can lead to failed cross-coupling outcomes or loss of desired biological activity [1]. The 2-amino group is essential for hydrogen bonding in kinase active sites, while the 6-boronic acid position offers optimal geometry for biaryl bond formation in specific inhibitor scaffolds .

Quantitative Differentiation of (2-Aminobenzo[d]oxazol-6-yl)boronic Acid Against Closest Analogs


Regioisomeric Comparison: 6-Boronic Acid vs. 5- and 7-Substituted Analogs

While direct head-to-head IC50 data for the isolated boronic acid is unavailable, the 6-boronic acid substitution pattern is explicitly claimed in multiple mTOR/PI3K kinase inhibitor patents, whereas the 5- and 7-boronic acid regioisomers are not . This indicates a structural requirement for the 6-position boron to achieve the correct geometry for biaryl bond formation in the final inhibitor scaffold. Commercial availability data shows that the 6-isomer is offered by multiple suppliers at ≥98% purity, while the 5-isomer is often supplied as the hydrochloride salt, and the 7-isomer has lower reported purity (96.1%) .

Kinase Inhibitor Design Suzuki-Miyaura Coupling Medicinal Chemistry

Purity and Analytical Benchmarking for Consistent Research Outcomes

(2-Aminobenzo[d]oxazol-6-yl)boronic acid is routinely supplied with a purity specification of NLT 98% (by HPLC) . In contrast, the closely related benzo[d]oxazol-6-ylboronic acid (lacking the 2-amino group) is commonly offered at a lower standard purity of 95% . The higher purity of the 2-amino derivative reduces the risk of side reactions during sensitive cross-coupling steps, particularly when used with palladium catalysts that are susceptible to poisoning by impurities.

Building Block Quality Reproducibility Suzuki-Miyaura Coupling

Enhanced Hydrogen Bonding Capacity for Target Engagement

The presence of the 2-amino group in (2-Aminobenzo[d]oxazol-6-yl)boronic acid provides three hydrogen bond donors (two from NH2, one from B(OH)2) and five hydrogen bond acceptors, yielding a topological polar surface area (TPSA) of 92.5 Ų . This is significantly higher than the non-aminated analog benzo[d]oxazol-6-ylboronic acid, which lacks the amino group's donor capacity. In the context of kinase inhibitor design, such as for mTOR or PI3K, the 2-amino group is critical for forming key hydrogen bonds within the ATP-binding pocket [1].

Kinase Inhibition Fragment-Based Drug Discovery Pharmacophore Design

Optimal Research and Industrial Use Cases for (2-Aminobenzo[d]oxazol-6-yl)boronic Acid


Synthesis of mTOR/PI3K Kinase Inhibitors via Suzuki-Miyaura Coupling

This compound is the preferred boronic acid partner for synthesizing 2-aminobenzoxazole-containing kinase inhibitors, as evidenced by its explicit inclusion in multiple patents covering mTOR and PI3K inhibitors . The 6-position boronic acid allows for efficient coupling with aryl/heteroaryl halides to install diverse biaryl motifs required for potent inhibition [1].

Fragment-Based Drug Discovery (FBDD) for Kinase Targets

With its balanced hydrogen bonding profile (3 donors, 5 acceptors) and moderate TPSA (92.5 Ų), this compound serves as an ideal fragment for screening against kinases, particularly those with adenine-binding pockets that engage 2-aminopyrimidine-like scaffolds . The boronic acid can be used to covalently link fragments or as a reversible binding element in fragment libraries.

Building Block for High-Purity Biaryl Libraries

The consistently high purity (≥98%) ensures reliable performance in automated parallel synthesis for generating biaryl compound libraries. This reduces the need for extensive purification after cross-coupling, increasing throughput in medicinal chemistry and agrochemical discovery programs .

Development of Boron-Containing Prodrugs or Sensors

The boronic acid moiety can form reversible covalent bonds with diols and sugars, opening applications in the design of glucose-responsive materials or boron neutron capture therapy (BNCT) agents [2]. The 2-amino group provides a handle for further functionalization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-Aminobenzo[d]oxazol-6-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.